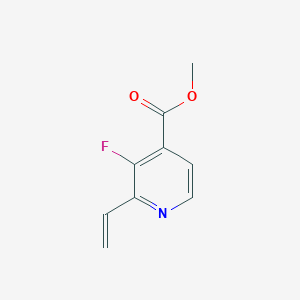

Methyl 3-fluoro-2-vinylisonicotinat

Übersicht

Beschreibung

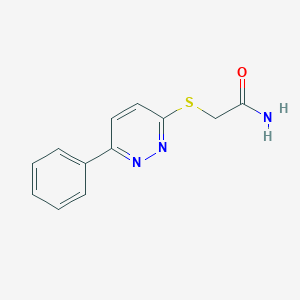

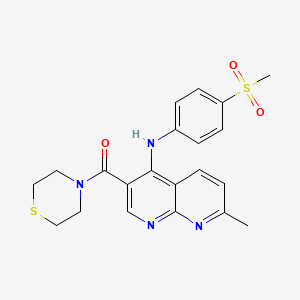

Methyl 3-fluoro-2-vinylisonicotinat (MFVIN) is a synthetic chemical compound, which is a derivative of isonicotinic acid. It is a white crystalline solid that is soluble in water and other polar solvents. MFVIN has been studied for its potential applications in various scientific research areas, ranging from chemical synthesis to drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in the field of chemistry has led to the development of novel synthetic routes and methodologies for fluorinated compounds, which are often leveraged for their unique reactivity and potential in creating complex molecular architectures. One study illustrates the synthesis of quaternary amino acids bearing a (2'Z)-fluorovinyl alpha-branch, demonstrating potential applications as pyridoxal phosphate (PLP) enzyme inactivators. This synthesis process involves a strategic use of McCarthy's reagent and showcases the utility of fluorinated vinyl groups in constructing biologically relevant molecules (Berkowitz, de la Salud-Bea, & Jahng, 2004).

Material Science and Polymer Applications

The application of fluorinated compounds extends into material science, particularly in the development and modification of polymeric materials. For instance, poly(vinylidene fluoride) (PVDF) membranes, known for their exceptional thermal stability and chemical resistance, have been subject to extensive research. Recent progress in PVDF membrane applications includes water treatment, gas separation, and energy storage devices. Modification techniques aimed at enhancing membrane properties, such as hydrophilicity or hydrophobicity, have been comprehensively reviewed, providing insights into future development paths for these materials (Kang & Cao, 2014).

Chemical Modifications and Functional Material Development

The exploration of chemical modifications of fluorinated compounds has led to the creation of materials with tailored properties. For example, the preparation and surface property investigation of fluoroalkyl end-capped vinyltrimethoxysilane oligomer/talc composite-encapsulated organic compounds have demonstrated applications for oil and water separation. These materials exhibit superoleophilic-superhydrophobic or superoleophobic-superhydrophilic characteristics, highlighting the versatility of fluorinated compounds in designing functional materials for environmental applications (Oikawa et al., 2015).

Eigenschaften

IUPAC Name |

methyl 2-ethenyl-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVFQPJOJINSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-2-vinylisonicotinat | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)

![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)

![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)